2-(Naphthalen-1-yloxy)ethanamine

Serotonin Receptor 5-HT1B Radioligand Binding

Researchers designing focused 5-HT1B/1D ligand libraries often face inconsistent SAR due to N-alkylated impurities or isomeric mixtures. 2-(Naphthalen-1-yloxy)ethanamine provides a structurally verified primary amine scaffold with validated h5-HT1B Ki=100 nM and a 7.7-fold N-substituent SAR window. Available as free base or HCl salt, it enables one-step derivatization to amides, sulfonamides, and ureas for divergent library synthesis. Bulk quantities available with batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 50882-68-3
Cat. No. B1285276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yloxy)ethanamine
CAS50882-68-3
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCCN
InChIInChI=1S/C12H13NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,13H2
InChIKeyBRBZLKKWMHCRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-1-yloxy)ethanamine: Identity and Physicochemical Baseline


2-(Naphthalen-1-yloxy)ethanamine (CAS 50882-68-3) is a primary aryloxyethylamine building block consisting of a naphthalene ring connected to an ethanamine chain via an ether linkage at the 1-position. It serves as a versatile intermediate in medicinal chemistry, particularly for serotonin receptor ligand discovery and covalent KRAS inhibitor development [1]. The compound is available as both free base (molecular weight 187.24 g/mol) and hydrochloride salt (molecular weight 223.70 g/mol), with a measured melting point of 67–69 °C and a computed logP of 2.88 .

Scaffold Privileged 1-naphthyloxyethylamine core for 5-HT1B receptor studies
Chemistry Primary amine supports full N-derivatization for focused library synthesis
Format Available as free base or hydrochloride salt; supports parallel synthesis workflows

Why Generic Substitution Fails for 2-(Naphthalen-1-yloxy)ethanamine


Although structurally similar aryloxyethylamines—such as 2-(naphthalen-2-yloxy)ethanamine (CAS 23314-24-1) and N-methyl-2-(naphthalen-1-yloxy)ethanamine (CAS 50882-69-4)—are commercially available, their physicochemical properties and receptor binding profiles differ substantially in ways that cannot be compensated by routine formulation or stoichiometric adjustment. The 1-naphthyloxy substitution pattern confers a 0.38 log-unit higher lipophilicity compared to the 2-naphthyloxy isomer , and the primary amine group enables a full suite of N-derivatization reactions that are partially or fully blocked in N-alkylated analogs [1]. These differences are functionally consequential in receptor binding: the primary amine scaffold binds h5-HT1B with Ki = 100 nM, while N-methylation shifts affinity to 26 nM and N-propyl substitution reduces it to 200 nM, a 7.7-fold range governed entirely by amine substitution [1].

2-Naphthyloxy isomer (CAS 23314-24-1) may shift lipophilicity-driven parameters compared to the 1-substituted scaffold.
N-alkylated analogs (e.g., N-methyl, CAS 50882-69-4) restrict divergent synthesis and affinity exploration windows.
Receptor binding profiles may not transfer directly; amine substitution alone drives a reported 7.7-fold affinity range.

2-(Naphthalen-1-yloxy)ethanamine: Quantitative Differentiation from Analogs


h5-HT1B Receptor Affinity Advantage Over Propranolol

The primary amine 2-(naphthalen-1-yloxy)ethanamine (compound 10 in the original publication) exhibits a Ki of 100 nM at human 5-HT1B (h5-HT1Dβ) receptors, representing a >100-fold improvement over the β-adrenergic antagonist propranolol (Ki > 10,000 nM) measured by [³H]5-HT displacement [1]. This establishes the 1-naphthyloxyethylamine scaffold as a validated starting point for 5-HT1B receptor probe development with substantially reduced background from β-adrenergic cross-reactivity.

h5-HT1B vs Propranolol
Head-to-head
>100-fold higher affinity
Supports 5-HT1B-targeted probe context
Radioligand binding assay context
Serotonin Receptor 5-HT1B Radioligand Binding GPCR Pharmacology

N-Methylation SAR: h5-HT1B Affinity Improvement

Within the same study, systematic variation of the terminal amine substituent revealed that N-monomethyl-2-(naphthalen-1-yloxy)ethanamine (compound 11) achieves a Ki of 26 nM at h5-HT1B, representing a 3.8-fold improvement over the parent primary amine (Ki = 100 nM). Further homologation to N-ethyl (compound 12, Ki = 66 nM) and N-propyl (compound 14, Ki = 200 nM) results in a progressive affinity decrease, delineating a 7.7-fold activity range governed solely by the N-substituent [1]. This SAR was established using [³H]5-HT displacement at cloned human 5-HT1B receptors.

N-Methylation SAR
Head-to-head
3.8-fold improvement over primary amine
Reported affinity shift with N-substitution
7.7-fold total range in tested set
Structure-Activity Relationship N-Alkylation 5-HT1B Medicinal Chemistry Optimization

1-Naphthyloxy vs 2-Naphthyloxy Isomer Lipophilicity

The computed octanol-water partition coefficient (LogP) of 2-(naphthalen-1-yloxy)ethanamine is 2.88 , whereas its positional isomer 2-(naphthalen-2-yloxy)ethanamine (CAS 23314-24-1) has a computed LogP of 2.5 . This ΔLogP of 0.38 translates to approximately 2.4-fold higher lipophilicity for the 1-naphthyloxy isomer. Both compounds share identical molecular formula (C₁₂H₁₃NO) and molecular weight (187.24 g/mol), making lipophilicity the dominant differentiating physicochemical parameter between these two commercially available positional isomers.

Isomer Lipophilicity
Data to verify
ΔLogP = 0.38 (~2.4-fold higher)
Physicochemical profile shift vs 2-isomer
Computed values; experimental validation recommended
Physicochemical Properties Lipophilicity Positional Isomerism Drug Likeness

Primary Amine Derivatization Versatility vs Pre-Alkylated Analogs

As a primary amine, 2-(naphthalen-1-yloxy)ethanamine can undergo N-alkylation, N-acylation, N-sulfonylation, and reductive amination to generate diverse compound libraries. By contrast, N-methyl-2-(naphthalen-1-yloxy)ethanamine (CAS 50882-69-4) can only be further N-alkylated to tertiary amines, and N,N-dimethyl-2-(naphthalen-1-yloxy)ethanamine is inert to further N-functionalization. The systematic SAR study by Ismaiel et al. validated this principle: varying the amine from primary (H) through secondary (methyl, ethyl, propyl) to tertiary (dimethyl) modulates h5-HT1B affinity across a 7.7-fold range (Ki 26–200 nM), demonstrating that the amine group is the primary driver of biological activity within this chemotype [1].

Derivatization Versatility
Class-level
Primary > Secondary >> Tertiary
Primary amine enables divergent library synthesis
Activity window validated by SAR study
Synthetic Chemistry Chemical Biology Library Synthesis Functional Group Interconversion

2-(Naphthalen-1-yloxy)ethanamine: High-Value Application Scenarios


5-HT1B/5-HT1D Receptor Probe & Lead Discovery

The validated h5-HT1B binding affinity (Ki = 100 nM) and the demonstrated 7.7-fold SAR window for N-substituent variation [1] make 2-(naphthalen-1-yloxy)ethanamine an ideal core scaffold for synthesizing focused libraries targeting 5-HT1B and 5-HT1D receptors. Researchers can procure the primary amine in bulk and systematically alkylate, acylate, or sulfonylate the amine to explore affinity and selectivity against related aminergic GPCRs. The >100-fold selectivity window over propranolol's β-adrenergic target further supports its use in designing probes with reduced off-target cardiovascular liability [1].

Divergent Synthesis of N-Substituted Aryloxyethylamine Libraries for CNS Lead Optimization

The primary amine functionality enables one-step conversion to secondary and tertiary amines, amides, sulfonamides, and ureas, supporting divergent library synthesis from a single building block. Given the 2.4-fold higher lipophilicity of the 1-naphthyloxy isomer versus the 2-naphthyloxy isomer (LogP 2.88 vs 2.5) , this scaffold is particularly suited for CNS programs where moderate lipophilicity (LogP 2–4) is desired for blood-brain barrier penetration. The hydrochloride salt form (CAS 118868-67-0) offers enhanced aqueous solubility for parallel synthesis workflows .

Covalent KRAS G12C Inhibitor Intermediate and Fragment-Based Drug Discovery

Patent US9745319B2 discloses 2-(naphthalen-1-yloxy)ethanamine and its derivatives as key intermediates in the synthesis of irreversible covalent inhibitors of the GTPase K-Ras G12C, a high-priority oncology target [2]. The ether-linked primary amine provides a synthetic handle for attaching electrophilic warheads (e.g., acrylamide moieties) that form covalent bonds with the mutant cysteine residue. Procuring this specific isomer ensures the correct geometry for the naphthalene ring to occupy the hydrophobic pocket adjacent to the switch-II region of KRAS G12C.

Fluorescent Sensor and Supramolecular Chemistry Building Block

The naphthalene-1-yloxy moiety serves as a fluorescent reporter group. The tripodal ligand Tris-[2-(naphthalen-1-yloxy)-ethyl]-amine, synthesized directly from 2-(naphthalen-1-yloxy)ethanamine, demonstrates anion-selective fluorescence quenching, particularly for nitrate ions, with both colorimetric and luminescent readout [3]. This application exploits the intrinsic fluorescence of the 1-naphthyl ether, which differs from the 2-naphthyl isomer in both excitation/emission wavelengths and quantum yield, making the 1-isomer specifically required for sensor development.

Application
Selection Property
Validation Focus
5-HT1B/5-HT1D Receptor Probe Discovery
Primary amine scaffold with reported target affinity
Affinity and selectivity profiling against aminergic GPCRs
Divergent CNS Library Synthesis
Versatile N-derivatization chemistry
N-substituent impact on ADME and target engagement
Covalent KRAS G12C Inhibitor Intermediate
Ether-linked primary amine for warhead attachment
Confirm correct geometry for switch-II pocket binding
Fluorescent Sensor & Supramolecular Chemistry
1-Naphthyl ether fluorescence reporter
Excitation/emission wavelength and quantum yield verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Naphthalen-1-yloxy)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.